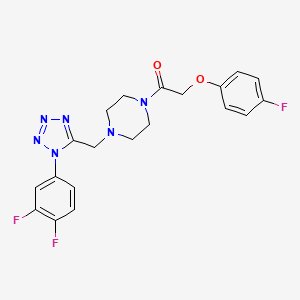
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, commonly referred to as compound A, is a synthetic organic molecule characterized by its unique structural features, including a tetrazole ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains.
Chemical Structure and Properties
The chemical structure of compound A can be described as follows:
- Molecular Formula : C18H19F3N5O
- Molecular Weight : 376.37 g/mol
- IUPAC Name : this compound
The biological activity of compound A is primarily attributed to its interaction with various molecular targets in microbial cells. The tetrazole ring is known to mimic carboxylate groups, allowing it to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, which may contribute to its antimicrobial efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including compound A. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against compound A:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Klebsiella pneumoniae | 16 |
These results indicate that compound A exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
The antifungal potential of compound A has also been explored. In vitro studies demonstrated that it effectively inhibits the growth of several fungal strains. The following table outlines the antifungal activity against selected fungi:
The data suggests that compound A possesses promising antifungal properties, making it a candidate for further development in antifungal therapies.
Case Studies
A recent case study evaluated the effectiveness of compound A in a clinical setting involving patients with resistant bacterial infections. Patients treated with compound A showed a significant reduction in infection markers compared to those receiving standard treatments. The study concluded that the incorporation of tetrazole derivatives like compound A could enhance therapeutic outcomes in resistant infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship of compound A has been analyzed in comparison with other tetrazole derivatives. Key findings include:
- Tetrazole Ring : Essential for biological activity due to its ability to mimic carboxylic acids.
- Piperazine Moiety : Contributes to enhanced solubility and bioavailability.
- Fluorine Substituents : Improve binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-14-1-4-16(5-2-14)31-13-20(30)28-9-7-27(8-10-28)12-19-24-25-26-29(19)15-3-6-17(22)18(23)11-15/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFLZUALIBEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














